molecular formula C24H22N2O7 B3610190 2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID

2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID

Cat. No.: B3610190
M. Wt: 450.4 g/mol
InChI Key: LGMLBDMORBHMHE-UHFFFAOYSA-N
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Description

2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID is a complex organic compound with a unique structure that includes aromatic rings, amide groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these actions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aromatic amides and furan derivatives, such as:

Uniqueness

What sets 2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-[[4-[[4-(carboxymethyl)phenyl]carbamoyl]-2,5-dimethylfuran-3-carbonyl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O7/c1-13-21(23(31)25-17-7-3-15(4-8-17)11-19(27)28)22(14(2)33-13)24(32)26-18-9-5-16(6-10-18)12-20(29)30/h3-10H,11-12H2,1-2H3,(H,25,31)(H,26,32)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMLBDMORBHMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)O)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID
Reactant of Route 3
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID
Reactant of Route 5
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID
Reactant of Route 6
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID

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